

2-Mercaptophenol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **2-Mercaptophenol**

Cat. No.: **B073258**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptophenol, also known as 2-hydroxythiophenol, is an aromatic organosulfur compound with the chemical formula C_6H_6OS . It consists of a benzene ring substituted with a hydroxyl (-OH) group and a thiol (-SH) group at the ortho positions. This bifunctional nature makes it a versatile molecule in organic synthesis, coordination chemistry, and of growing interest in pharmaceutical and material sciences. At room temperature, it typically presents as a white to pale yellow solid or a clear pale green to yellow liquid, which may darken upon exposure to air due to oxidation.^[1] It is characterized by a strong, unpleasant odor, typical of thiol-containing compounds.^[1]

This technical guide provides an in-depth overview of **2-mercaptophenol**, consolidating its chemical and physical properties, synthesis and analytical methodologies, and exploring its applications with a focus on its antioxidant and metal-chelating properties.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-mercaptophenol** is presented in the tables below. This data is essential for its handling, characterization, and application in a laboratory setting.

Table 1: General and Physical Properties of **2-Mercaptophenol**

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₆ OS	[1]
Molecular Weight	126.18 g/mol	
Appearance	White to pale yellow solid or clear pale green to yellow liquid	[1]
Odor	Strong, unpleasant	[1]
Density	1.255 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.6060	
pKa (predicted)	6.80 ± 0.43	[1]
Solubility	Moderately soluble in water; more soluble in ethanol and ether	[1]

Table 2: Identification and Safety Information for **2-Mercaptophenol**

Identifier	Value	Reference(s)
CAS Number	1121-24-0	
EC Number	214-326-8	
InChI	1S/C6H6OS/c7-5-3-1-2-4-6(5)8/h1-4,7-8H	
InChI Key	VMKYTRPNOVFCGZ-UHFFFAOYSA-N	
SMILES	Oc1ccccc1S	
Hazard Classifications	Acute Toxicity (Oral), Skin Corrosion, Eye Irritation	
Safety Precautions	Wear protective gloves, clothing, eye, and face protection. Use in a well-ventilated area.	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-mercaptophenol**. Below are key spectroscopic data points.

Table 3: Spectroscopic Data for **2-Mercaptophenol**

Technique	Key Peaks/Signals	Reference(s)
¹ H NMR	Data not available in search results	
¹³ C NMR	Data not available in search results	
FT-IR (Gas Phase)	The NIST/EPA Gas-Phase Infrared Database provides a reference spectrum.	[2]
Mass Spectrometry (EI)	Molecular Ion (M ⁺): m/z = 126. Key fragments would likely arise from the loss of H, CO, and SH.	[2]

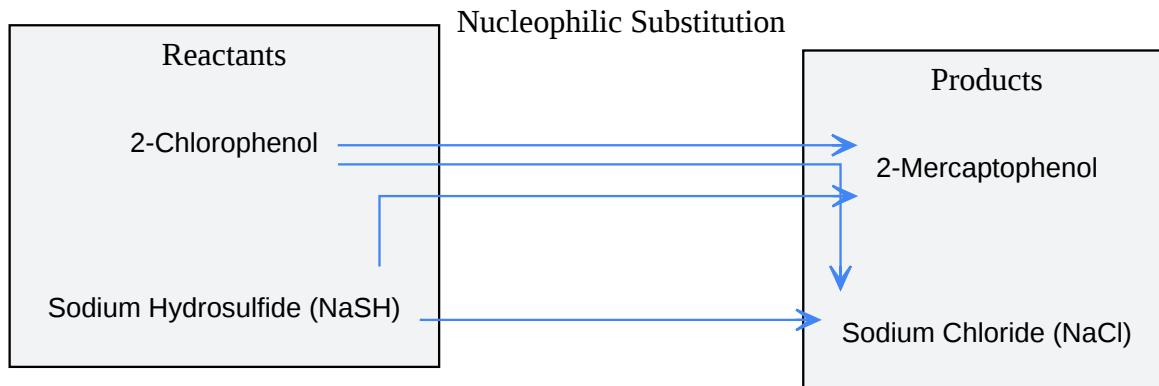
Note: Detailed, assigned ¹H and ¹³C NMR data for **2-mercaptophenol** were not available in the performed searches. The provided information for related compounds like 2-mercaptoethanol is not directly applicable.

Synthesis and Analysis

Synthesis of 2-Mercaptophenol

The most common laboratory and industrial synthesis of **2-mercaptophenol** involves the nucleophilic substitution of 2-chlorophenol.[1]

Reaction Scheme:



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Synthesis of **2-Mercaptophenol**

Experimental Protocol (General):

A detailed, step-by-step experimental protocol for the synthesis of **2-mercaptophenol** was not found in the search results. However, a general procedure can be outlined based on the known reaction:

- Reaction Setup: A solution of 2-chlorophenol is prepared in a suitable solvent, typically under basic aqueous conditions.
- Nucleophilic Substitution: Sodium hydrosulfide (NaSH) is added to the solution. The reaction mixture is then heated to facilitate the substitution of the chlorine atom with the thiol group.
- Acidification: After the reaction is complete, the mixture is cooled and then acidified. This step protonates the thiolate intermediate to form **2-mercaptophenol**.
- Extraction and Purification: The product is extracted from the aqueous phase using an organic solvent. The organic layer is then washed, dried, and the solvent is removed. The crude product is further purified, typically by distillation or chromatography, to yield pure **2-mercaptophenol**.

Analytical Methods

The purity and concentration of **2-mercaptophenol** can be determined using various analytical techniques.

High-Performance Liquid Chromatography (HPLC):

While a specific HPLC method for **2-mercaptophenol** was not identified, a general reverse-phase HPLC method can be developed for its analysis.

Experimental Protocol (Hypothetical):

- Chromatographic System: A standard HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength determined by the UV-Vis spectrum of **2-mercaptophenol**.
- Quantification: A calibration curve would be generated using standards of known **2-mercaptophenol** concentrations to quantify the analyte in unknown samples.

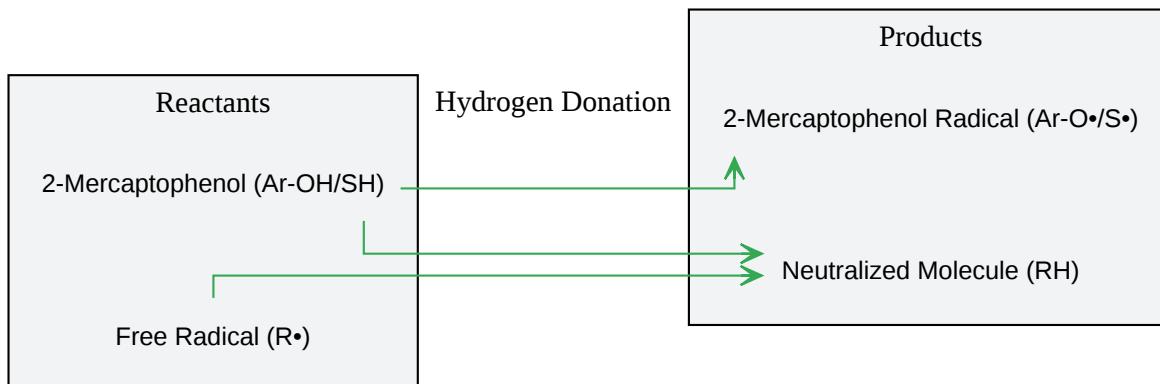
Biological Activities and Applications

2-Mercaptophenol's biological activities are primarily attributed to its antioxidant and metal-chelating properties, stemming from the reactive thiol and hydroxyl groups.

Antioxidant Activity

Phenolic and thiol compounds are well-known for their ability to scavenge free radicals. The antioxidant mechanism of **2-mercaptophenol** likely involves the donation of a hydrogen atom from its hydroxyl or thiol group to a radical, thereby neutralizing it.

Radical Scavenging Mechanism:



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Radical Scavenging by **2-Mercaptophenol**

Experimental Protocol (DPPH Assay - General):

A common method to assess antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

- Preparation of Solutions:
 - Prepare a stock solution of DPPH in methanol.
 - Prepare a series of dilutions of **2-mercaptophenol** in a suitable solvent.
 - A standard antioxidant (e.g., ascorbic acid or Trolox) is used as a positive control.
- Assay Procedure:
 - In a 96-well plate, add a small volume of the **2-mercaptophenol** dilutions to each well.
 - Add the DPPH solution to all wells.
 - Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

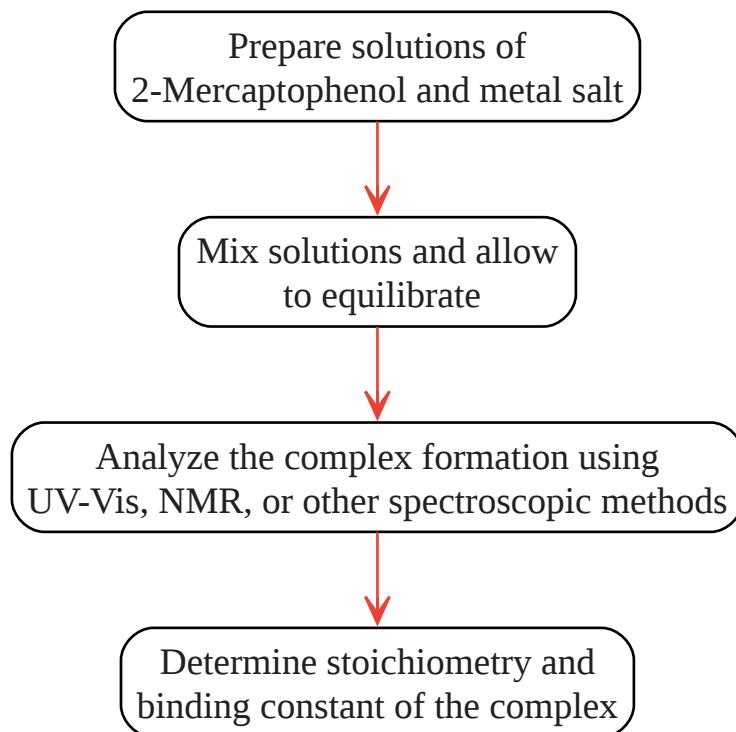
- Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.
- Data Analysis: The percentage of radical scavenging activity is calculated, and the IC_{50} value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Note: Specific IC_{50} values for **2-mercaptophenol** were not found in the search results.

Metal Chelation

The ortho-positioning of the hydroxyl and thiol groups in **2-mercaptophenol** makes it an effective bidentate ligand for metal ions. This chelation can be important in mitigating metal-induced toxicity and in the development of metal-based drugs or sensors.

Experimental Workflow for Metal Chelation Study:



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Workflow for Metal Chelation Analysis

Potential Role in Signaling Pathways

While direct evidence for the modulation of specific signaling pathways by **2-mercaptophenol** is limited in the available literature, its structural analog, 2-mercaptoethanol, has been shown to influence the NF-κB signaling pathway. It can restore the DNA binding ability of NF-κB in certain cellular contexts, suggesting a role for thiol-containing compounds in redox regulation of this pathway. Given the structural similarities, it is plausible that **2-mercaptophenol** could also interact with and modulate redox-sensitive signaling pathways, such as the NF-κB and MAPK pathways, which are critical in inflammation, cell proliferation, and apoptosis. However, further research is needed to elucidate the specific effects of **2-mercaptophenol** on these pathways.

Conclusion

2-Mercaptophenol is a molecule with significant potential in various scientific and industrial fields, largely owing to its dual functionality. Its antioxidant and metal-chelating properties make it a compound of interest for further investigation in drug development and material science. While general methodologies for its synthesis and analysis are established, there is a need for more detailed, publicly available experimental protocols and comprehensive spectroscopic characterization. Furthermore, a deeper understanding of its interactions with biological systems, particularly its influence on cellular signaling pathways, will be crucial for unlocking its full therapeutic and technological potential.

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References

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